5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is a chemical compound known for its structural complexity and potential applications in various fields. This compound is often studied for its potential biological activities and its role as an impurity in the synthesis of other pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidin-7-one core and the subsequent functionalization of the phenyl ring with the sulfonyl and piperazinyl groups. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the piperazinyl group can introduce new functional groups, potentially altering the compound’s biological activity .
Scientific Research Applications
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation . This mechanism is similar to that of sildenafil, highlighting its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known drug used to treat erectile dysfunction and pulmonary hypertension.
Vardenafil: Another phosphodiesterase inhibitor with similar applications.
Tadalafil: A longer-acting phosphodiesterase inhibitor used for similar therapeutic purposes.
Uniqueness
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific structural features and its role as an impurity in the synthesis of sildenafil. Its distinct chemical properties and potential biological activities make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H32N6O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H32N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,15,17-19,21,23,27H,4-5,8-11H2,1-3H3,(H,22,28) |
InChI Key |
REZPXCANIFUOME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)N(N1)C |
Origin of Product |
United States |
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